2-(1-methyl-1H-pyrazol-5-yl)pyridine 2-(1-methyl-1H-pyrazol-5-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 938066-21-8
VCID: VC3808498
InChI: InChI=1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3
SMILES: CN1C(=CC=N1)C2=CC=CC=N2
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol

2-(1-methyl-1H-pyrazol-5-yl)pyridine

CAS No.: 938066-21-8

Cat. No.: VC3808498

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-pyrazol-5-yl)pyridine - 938066-21-8

Specification

CAS No. 938066-21-8
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
IUPAC Name 2-(2-methylpyrazol-3-yl)pyridine
Standard InChI InChI=1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3
Standard InChI Key PKAIICPQAWUHEE-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CC=CC=N2
Canonical SMILES CN1C(=CC=N1)C2=CC=CC=N2

Introduction

Chemical Structure and Molecular Characteristics

The compound consists of a pyridine ring (C5_5H5_5N) linked to a 1-methyl-1H-pyrazol-5-yl group. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, one of which is methylated at the 1-position. Key structural features include:

  • Bond Angles and Distances: X-ray crystallography of analogous compounds, such as 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, reveals dihedral angles between pyrazolyl and pyridyl rings ranging from 67.9° to 85.2°, influencing steric and electronic interactions .

  • Tautomerism: The pyrazole ring exhibits tautomerism, though methylation at the 1-position stabilizes the 1H-pyrazole form, reducing dynamic behavior .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC9H9N3\text{C}_9\text{H}_9\text{N}_3
Molecular Weight159.19 g/mol
CAS Number938066-21-8
AppearanceWhite crystalline powder
Purity≥95%

Synthesis and Manufacturing Pathways

Cross-Coupling Reactions

A prominent synthesis route involves Stille cross-coupling, where halogenated pyridines react with pyrazole stannanes. For example, 5-chloro-2,3-difluoropyridine couples with 3-methyl-5-(tributylstannyl)isoxazole in the presence of palladium catalysts (e.g., Pd(OAc)2_2) and ligands like XPhos, yielding intermediates that are further functionalized . This method achieves moderate yields (52–60%) and is scalable for industrial production .

Cyclization and Functionalization

Alternative approaches utilize hydrazine cyclization. For instance, 2-(1-methyl-1H-pyrazol-5-yl)phenol is synthesized via cyclization of 1-(2-hydroxyphenyl)-3-(1-methylhydrazinyl)-2-propen-1-one with methylhydrazine in pyridine, achieving 95% yield . Adapting this method to pyridine systems could involve similar dehydrative cyclization steps.

Boronic Acid-Mediated Coupling

The use of (1-methyl-1H-pyrazol-5-yl)boronic acid (CAS 720702-41-0) in Suzuki-Miyaura couplings offers a streamlined pathway. This boronic acid derivative reacts with halogenated pyridines under palladium catalysis, enabling efficient C–C bond formation .

Physical and Chemical Properties

Solubility and Stability

2-(1-Methyl-1H-pyrazol-5-yl)pyridine exhibits limited solubility in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol. Stability studies recommend storage at room temperature in inert atmospheres to prevent degradation .

Spectroscopic Data

  • 1^1H NMR (DMSO-d6_6): Peaks at δ 8.52–8.59 (pyridyl protons), 7.07 (pyrazolyl proton), and 2.31 ppm (methyl group) .

  • IR Spectroscopy: Stretching vibrations at 1600–1500 cm1^{-1} (C=N) and 3100–2900 cm1^{-1} (C–H aromatic) .

Applications in Pharmaceutical Chemistry

Kinase Inhibition

The compound’s pyridine-pyrazole scaffold is integral to kinase inhibitors. For example, AMG 337, a MET kinase inhibitor, incorporates a related structure and demonstrates nanomolar potency (IC50_{50} = 3 nM) . The methyl group enhances metabolic stability by reducing oxidative demethylation, as evidenced by improved unbound clearance (Clu_u = 1.9 L/h/kg in rats) .

Ligand Design in Coordination Chemistry

In metal-organic frameworks (MOFs), 2-(1-methyl-1H-pyrazol-5-yl)pyridine acts as a tridentate ligand, coordinating to Zn(II) and Fe(II) centers. For instance, Zn(II) complexes with similar ligands exhibit distorted octahedral geometries, with applications in photoluminescence and catalysis . Iron(II) complexes show spin-crossover behavior, relevant to molecular switching devices .

Role in Material Science

Catalytic Applications

Zinc complexes incorporating pyrazole-pyridine ligands demonstrate efficacy in transfer hydrogenation. For example, [Zn2_2(HL2_2)2_2(seb)(H2_2O)] catalyzes ketone reduction with turnover frequencies (TOF) exceeding 500 h1^{-1} .

Photoluminescent Materials

Ligands like 2,6-di(5-phenyl-1H-pyrazol-3-yl)pyridine form Zn(II) complexes with intense blue emission (λem_{em} = 450 nm), attributed to ligand-centered transitions . Such properties are exploitable in OLEDs and sensors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator